1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride

Description

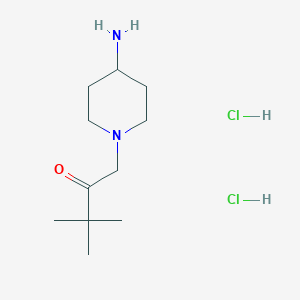

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with an amino group and a dimethylbutanone moiety. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOHPAYUAQDVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the reaction of 4-aminopiperidine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to enhance the yield and selectivity of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The amino group in the piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or proteases, leading to altered signaling pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride can be compared with other piperidine derivatives, such as:

4-Aminopiperidine: A simpler compound with similar biological activities but lacking the dimethylbutanone moiety.

3-(4-Aminopiperidin-1-yl)methyl magnolol: A derivative with enhanced anticancer activity, particularly against non-small cell lung cancer.

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with potent kinase inhibitory activity, used in cancer research.

These comparisons highlight the unique structural features and enhanced activities of this compound, making it a valuable compound for various scientific applications.

Biological Activity

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 271.22706 g/mol

- CAS Number : 1286273-98-0

Physical Properties

The dihydrochloride form enhances its solubility in water, which is crucial for biological assays.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against the Hepatitis C Virus (HCV). A high-throughput screening identified derivatives of the 4-aminopiperidine scaffold, including this compound, as potent inhibitors of HCV replication. The mechanism involves interference with the viral assembly and release stages rather than direct inhibition of viral replication .

Key Findings :

- Efficacy : Demonstrated synergy with established antiviral agents such as Telaprevir and Daclatasvir.

- Mechanism : Inhibits assembly and release of infectious HCV particles.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis and modulate multi-drug resistance in cancer cells .

Case Studies :

- Cytotoxicity Assays : In vitro tests reveal that this compound has selective toxicity towards tumor cells compared to normal cells.

- Mechanism of Action : Induces oxidative stress leading to apoptosis through caspase activation pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME characteristics with low toxicity profiles in animal models .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Moderate |

| Toxicity | Low in animal studies |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance biological activity while reducing toxicity. The presence of specific functional groups appears critical for maintaining antiviral efficacy while optimizing pharmacological properties .

Future Directions

Further research is warranted to explore:

- Combination Therapies : Investigating the compound's potential in combination with other therapeutic agents.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Detailed mechanistic studies to elucidate pathways involved in its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.